molecular formula C38H47Br2N3 B12588443 4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide CAS No. 467419-13-2

4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide

Cat. No.: B12588443
CAS No.: 467419-13-2
M. Wt: 705.6 g/mol
InChI Key: CCXWTGZIHFQVEC-UHFFFAOYSA-L
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Description

4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide is a complex organic compound that belongs to the bipyridinium family. This compound is characterized by its unique structure, which includes a bipyridinium core linked to an acridine moiety through an undecyl chain. The dibromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide typically involves a multi-step process. One common method is the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing aromatic and heterocyclic residues.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under conditions that promote nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield reduced bipyridinium derivatives, while substitution reactions produce various substituted bipyridinium compounds.

Mechanism of Action

The mechanism of action of 4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide involves its interaction with cellular membranes and redox-active sites. The bipyridinium core undergoes redox reactions, which can generate reactive oxygen species (ROS) that induce cellular damage. Additionally, the acridine moiety intercalates with DNA, disrupting replication and transcription processes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1’-butyl-, dibromide is unique due to its combination of a bipyridinium core with an acridine moiety, which imparts distinct electrochemical and biological properties. This makes it particularly valuable in applications requiring both redox activity and DNA interaction.

Properties

CAS No.

467419-13-2

Molecular Formula

C38H47Br2N3

Molecular Weight

705.6 g/mol

IUPAC Name

9-[11-[4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]undecyl]acridine;dibromide

InChI

InChI=1S/C38H47N3.2BrH/c1-2-3-26-40-28-22-32(23-29-40)33-24-30-41(31-25-33)27-16-10-8-6-4-5-7-9-11-17-34-35-18-12-14-20-37(35)39-38-21-15-13-19-36(34)38;;/h12-15,18-25,28-31H,2-11,16-17,26-27H2,1H3;2*1H/q+2;;/p-2

InChI Key

CCXWTGZIHFQVEC-UHFFFAOYSA-L

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCC3=C4C=CC=CC4=NC5=CC=CC=C53.[Br-].[Br-]

Origin of Product

United States

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